9-methyl-17-thia-8,12,13,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,13,15-heptaene
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Overview
Description
6-methyl-7H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[5,6-c]quinoline is a heterocyclic compound that combines the structural features of triazole, thiazine, and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-7H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require moderate temperatures and the use of solvents like ethanol or methylene dichloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-7H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[5,6-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the parent compound .
Scientific Research Applications
6-methyl-7H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[5,6-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-methyl-7H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[5,6-c]quinoline involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiadiazine core and exhibit comparable biological activities.
Thiazolo[3,2-a]pyrimidines: Another class of heterocycles with similar structural features and applications in medicinal chemistry.
Uniqueness
6-methyl-7H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[5,6-c]quinoline is unique due to its specific fusion of triazole, thiazine, and quinoline rings, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H10N4S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
9-methyl-17-thia-8,12,13,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,13,15-heptaene |
InChI |
InChI=1S/C13H10N4S/c1-8-10-6-17-13(14-7-15-17)18-12(10)9-4-2-3-5-11(9)16-8/h2-5,7H,6H2,1H3 |
InChI Key |
LUHFYEOSPFBJGS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C3=C1CN4C(=NC=N4)S3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1CN4C(=NC=N4)S3 |
Origin of Product |
United States |
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